1,2-Bis(4-bromophenyl)-1,2-diphenylethene 1,2-Bis(4-bromophenyl)-1,2-diphenylethene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13700867
InChI: InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+
SMILES: C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Molecular Formula: C26H18Br2
Molecular Weight: 490.2 g/mol

1,2-Bis(4-bromophenyl)-1,2-diphenylethene

CAS No.:

Cat. No.: VC13700867

Molecular Formula: C26H18Br2

Molecular Weight: 490.2 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(4-bromophenyl)-1,2-diphenylethene -

Specification

Molecular Formula C26H18Br2
Molecular Weight 490.2 g/mol
IUPAC Name 1-bromo-4-[(E)-2-(4-bromophenyl)-1,2-diphenylethenyl]benzene
Standard InChI InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H/b26-25+
Standard InChI Key BBSNJTOHVHUCRF-OCEACIFDSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)Br
SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Introduction

Chemical Identity and Structural Features

1,2-Bis(4-bromophenyl)-1,2-diphenylethene (CAS No. 184239-40-5) is a symmetric diarylethene with a molecular weight of 490.23 g/mol . Its IUPAC name, (E)-1,2-bis(4-bromophenyl)-1,2-diphenylethene, reflects the trans (E) geometry of the ethene bridge and the para-bromo substitution on the peripheral phenyl rings. The compound’s planar stilbene core facilitates π-π stacking, while the bromine atoms introduce steric bulk and polarizability, influencing both reactivity and solid-state packing .

Molecular Geometry and Crystallography

Crystallographic analyses of analogous brominated stilbenes reveal non-coplanar arrangements of aromatic rings due to steric hindrance from bromine substituents. For example, in (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], the 4-bromophenyl groups adopt a tilted orientation relative to the central aromatic system, creating a three-dimensional architecture stabilized by C–H⋯Br and C–H⋯π interactions . While direct crystallographic data for 1,2-bis(4-bromophenyl)-1,2-diphenylethene remains limited, its structural similarity to related compounds suggests analogous packing motifs dominated by halogen bonding and van der Waals forces .

Synthesis and Reaction Pathways

Two-Step Metathesis-Grignard Approach

A high-yield synthesis (97%) involves two sequential reactions :

  • Olefin Metathesis: 4-Bromostyrene undergoes metathesis using a Hoveyda–Grubbs first-generation catalyst in tetrahydrofuran (THF) at 316–318 K, producing (E)-4,4'-dibromostilbene.

  • Grignard Functionalization: The dibromostilbene intermediate reacts with vinyldimethylchlorosilane in the presence of magnesium, yielding 1,2-bis(4-(dimethyl(vinyl)silyl)phenyl)ethene.

This method highlights the compound’s role as a precursor for silylated monomers, which are pivotal in synthesizing arylene-silylene-vinylene polymers via silylative coupling polycondensation (SCP) .

Table 1: Key Synthetic Parameters

ParameterValue/Detail
Catalyst (Step 1)Hoveyda–Grubbs 1st generation
Solvent (Step 1)THF
Temperature (Step 1)316–318 K
Yield (Step 1)97%
Reagent (Step 2)Vinyldimethylchlorosilane
Key ApplicationMonomer for polycarbosilanes

Applications in Materials Science

Monomer for Functional Polymers

The vinylsilane-functionalized derivative of 1,2-bis(4-bromophenyl)-1,2-diphenylethene serves as a monomer in polycarbosilane synthesis. These polymers exhibit tunable optoelectronic properties, making them candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices . The bromine substituents enhance oxidative stability and intermolecular charge transfer, critical for device longevity .

Comparative Analysis with Analogous Compounds

Brominated vs. Methoxylated Derivatives

Replacing bromine with methoxy groups (e.g., 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene) reduces molecular weight (392.5 g/mol) and alters crystallinity. Methoxy groups engage in stronger hydrogen bonding (C–H⋯O), whereas bromine promotes halogen bonding (C–Br⋯π), leading to distinct solid-state architectures .

Challenges and Future Directions

Despite progress, key gaps remain:

  • Toxicity Profile: No studies evaluate the compound’s environmental or biological impacts.

  • Optoelectronic Characterization: Direct measurements of absorption/emission spectra are lacking.

  • Polymer Performance: Long-term stability of derived polymers under operational conditions requires assessment.

Future research should prioritize computational modeling to predict reactivity and collaborations with industry to explore scalable applications.

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